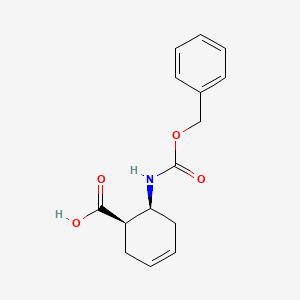

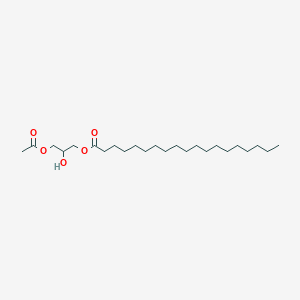

![molecular formula C₁₃H₁₆N₂O₂ B1141963 Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 152628-00-7](/img/structure/B1141963.png)

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

描述

"Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate" is a benzimidazole derivative. Benzimidazoles are a class of compounds with diverse applications, often studied for their chemical and biological properties.

Synthesis Analysis

This compound can be synthesized through various chemical reactions, involving the condensation of different precursors. For example, a study by Richter et al. (2023) discusses the synthesis of a similar compound as a side product in the creation of an antitubercular agent (Richter et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often determined using techniques like X-ray crystallography and DFT (Density Functional Theory) studies. For example, Ünver et al. (2009) used X-ray crystallography and DFT calculations to determine the structure of a similar benzimidazole compound (Ünver et al., 2009).

Chemical Reactions and Properties

Benzimidazole derivatives are known for their reactivity and can participate in various chemical reactions. For instance, Katikireddy et al. (2019) synthesized derivatives of benzimidazole for biological evaluations (Katikireddy et al., 2019).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystal structure are crucial for understanding the applications of these compounds. The study by Jin et al. (2015) illustrates the importance of noncovalent bonding in the crystal structures of imidazole/benzimidazole salts (Jin et al., 2015).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group behavior are essential for applications in various fields. Shi et al. (2015) discuss the synthesis of imidazole-based frameworks with potential applications in chemical sensing (Shi et al., 2015).

科学研究应用

1. Anti-viral Activity Against White Spot Syndrome Virus

- Application Summary: This compound has been studied for its anti-viral activity against the White Spot Syndrome Virus (WSSV), which causes a disease in penaeid shrimp leading to severe economic loss in shrimp farming industries .

- Methods of Application: The anti-viral activity of the compound was determined in freshwater crabs. Crabs were divided into three different experimental groups: healthy control groups received NTE buffer, positive control group crabs received WSSV, and treatment group crabs received WSSV along with the synthetic compound .

2. Antioxidant Activity

- Application Summary: The compound has been developed and evaluated for its antioxidant activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

3. Synthesis of Telmisartan

- Application Summary: This compound is used as an intermediate in the synthesis of Telmisartan , an angiotensin II receptor antagonist used in the treatment of hypertension .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

4. Corrosion Inhibitor

- Application Summary: A similar compound, 1,7’-dimethyl-2’-propyl-1H,3’H-2,5’-bibenzo[d]imidazole, has been studied as a corrosion inhibitor for mild steel .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

5. Anti-inflammatory Activity

- Application Summary: This compound has been developed and evaluated for its anti-inflammatory activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

6. Anti-cancer Activity

- Application Summary: The compound has been studied for its potential anti-cancer activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

安全和危害

While specific safety and hazard information for “Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate” is not detailed in the search results, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

属性

IUPAC Name |

methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11/h6-7H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFDQXCQBZEOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

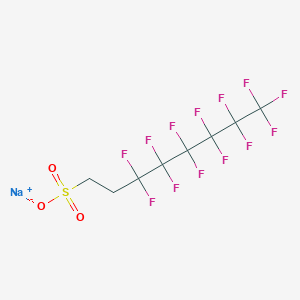

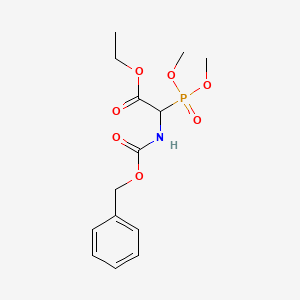

![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)